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molecular formula C11H12O4 B184023 4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid CAS No. 7498-53-5

4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid

Cat. No. B184023
M. Wt: 208.21 g/mol
InChI Key: XOCGGTZMYAMKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515124B2

Procedure details

To a solution of trifluoromethanesulfonic acid, 4-(methoxycarbonyl)-2,6-dimethylphenyl ester (3.12 g, 10 mmol) in acetonitrile (80 mL) and water (10 mL) at 25° C. is added palladium (II) acetate (224.5 mg, 1.0 mmol), 1,3-bis(diphenylphosphino)propane (412.5 mg, 10 mmol), followed by triethylamine (2.79 mL, 20 mmol). The reaction is then pressurized to 40 psi with carbon monoxide and heated to 80° C. for 4 h. The mixture is diluted with ethyl acetate (500 mL) and is washed with water (250 mL) containing 5 mL of triethylamine. The separated aqueous layer is re-extracted with ethyl acetate (2×250 mL) and the combined organic layers are discarded. The aqueous phase is then adjusted with 1N hydrochloric acid solution to pH 2 and is extracted with ethyl acetate (500 mL). The organic extract is washed with water (250 mL) and brine (250 mL), then is dried (MgSO4), filtered and evaporated in vacuo to yield 2,6-dimethyl-4-(methoxycarbonyl)benzoic acid.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
412.5 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
224.5 mg
Type
catalyst
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([C:14]([O:16][CH3:17])=[O:15])=[CH:9][C:8]=1[CH3:18])(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C]=O.[C:59]([O:62]CC)(=[O:61])C>C(#N)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:18][C:8]1[CH:9]=[C:10]([C:14]([O:16][CH3:17])=[O:15])[CH:11]=[C:12]([CH3:13])[C:7]=1[C:59]([OH:62])=[O:61] |f:7.8.9,^3:56|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1C)C(=O)OC)C)(F)F
Name
Quantity
412.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
224.5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
2.79 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed with water (250 mL)
ADDITION
Type
ADDITION
Details
containing 5 mL of triethylamine
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer is re-extracted with ethyl acetate (2×250 mL)
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water (250 mL) and brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC(=C1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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